molecular formula C20H22N2O4 B564573 3-Oxo-3-desvinylquinine 9-Acetate CAS No. 1217524-13-4

3-Oxo-3-desvinylquinine 9-Acetate

Cat. No.: B564573
CAS No.: 1217524-13-4
M. Wt: 354.406
InChI Key: JYRRDLVMUWTZKM-UNGYYTSISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-desvinylquinine 9-Acetate typically involves multiple steps, starting from quinine derivatives. The process includes:

    Oxidation: The initial step involves the oxidation of quinine to form 3-Oxo-3-desvinylquinine.

    Acetylation: The next step is the acetylation of 3-Oxo-3-desvinylquinine to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in publicly available sources. the general approach involves large-scale synthesis using the same oxidation and acetylation steps, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-desvinylquinine 9-Acetate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of different quinine derivatives.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Acetylating Agents: Acetic anhydride is commonly used for acetylation reactions.

Major Products Formed

Scientific Research Applications

3-Oxo-3-desvinylquinine 9-Acetate is used in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is employed in proteomics research to study protein interactions and functions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Oxo-3-desvinylquinine 9-Acetate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The exact pathways and molecular targets are still under investigation, but it is known to affect various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Quinine: The parent compound from which 3-Oxo-3-desvinylquinine 9-Acetate is derived.

    3-Oxo-3-desvinylquinine: The immediate precursor in the synthesis of this compound.

    Quinidine: A stereoisomer of quinine with similar properties.

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its acetylated form enhances its stability and reactivity, making it valuable in various research applications.

Properties

CAS No.

1217524-13-4

Molecular Formula

C20H22N2O4

Molecular Weight

354.406

IUPAC Name

[(R)-(6-methoxyquinolin-4-yl)-[(2S)-5-oxo-1-azabicyclo[2.2.2]octan-2-yl]methyl] acetate

InChI

InChI=1S/C20H22N2O4/c1-12(23)26-20(18-9-13-6-8-22(18)11-19(13)24)15-5-7-21-17-4-3-14(25-2)10-16(15)17/h3-5,7,10,13,18,20H,6,8-9,11H2,1-2H3/t13?,18-,20+/m0/s1

InChI Key

JYRRDLVMUWTZKM-UNGYYTSISA-N

SMILES

CC(=O)OC(C1CC2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC

Origin of Product

United States

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